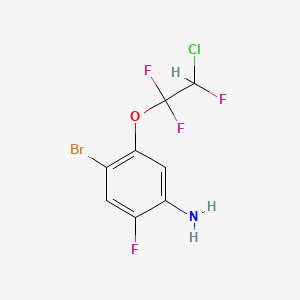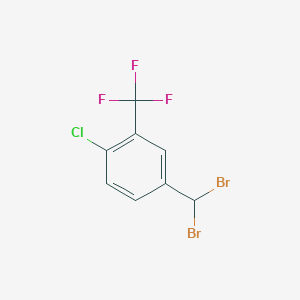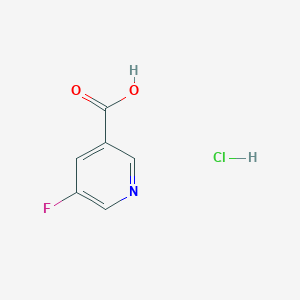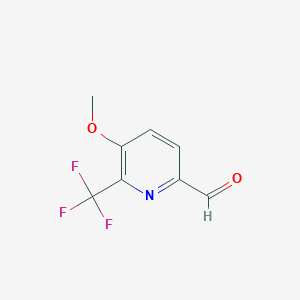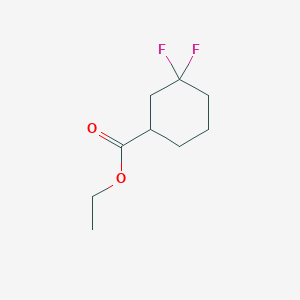
5-(Dimethylcarbamoyl)pyridine-3-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Dimethylcarbamoyl)pyridine-3-boronic acid (5-DMCPA) is an important chemical compound used in a variety of scientific research applications. It is a boronic acid derivative of pyridine and is used in synthetic organic chemistry as a reagent for various reactions and in biological research as an inhibitor of various enzymes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
5-(Dimethylcarbamoyl)pyridine-3-boronic acid is widely used in scientific research applications. It is used in organic synthesis as a reagent for various reactions, such as the Suzuki-Miyaura coupling reaction. It is also used in biological research as an inhibitor of various enzymes, such as cyclooxygenase-2 (COX-2) and glycogen synthase kinase-3 (GSK-3). In addition, 5-(Dimethylcarbamoyl)pyridine-3-boronic acid has been used in the study of Alzheimer’s disease, as it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the progression of the disease.
作用機序
The mechanism of action of 5-(Dimethylcarbamoyl)pyridine-3-boronic acid is not well understood. It is believed that it acts as an inhibitor of various enzymes by binding to their active sites and blocking the binding of the substrate molecules. In addition, 5-(Dimethylcarbamoyl)pyridine-3-boronic acid is believed to interact with the active site of the enzyme in a specific way, which can lead to the inhibition of the enzyme’s activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Dimethylcarbamoyl)pyridine-3-boronic acid are not well understood. However, it has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and glycogen synthase kinase-3 (GSK-3). In addition, 5-(Dimethylcarbamoyl)pyridine-3-boronic acid has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the progression of Alzheimer’s disease.
実験室実験の利点と制限
The main advantage of using 5-(Dimethylcarbamoyl)pyridine-3-boronic acid in lab experiments is its ability to inhibit various enzymes. This can be useful for studying the effects of these enzymes on various biochemical and physiological processes. However, 5-(Dimethylcarbamoyl)pyridine-3-boronic acid is not very stable and can degrade over time, which can limit its use in long-term experiments. In addition, 5-(Dimethylcarbamoyl)pyridine-3-boronic acid can be toxic at high concentrations and can cause irritation to the skin and eyes, which can limit its use in certain experiments.
将来の方向性
The potential future directions for 5-(Dimethylcarbamoyl)pyridine-3-boronic acid include further research into its mechanism of action and its effects on various biochemical and physiological processes. In addition, further research into its stability and toxicity could lead to the development of more stable and less toxic forms of 5-(Dimethylcarbamoyl)pyridine-3-boronic acid. Finally, further research into its potential therapeutic applications could lead to the development of new drugs for the treatment of various diseases.
合成法
5-(Dimethylcarbamoyl)pyridine-3-boronic acid is synthesized through the reaction of dimethylcarbamoyl chloride with pyridine-3-boronic acid. This reaction occurs in the presence of a base, such as sodium hydroxide, and is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature and the product can be isolated by filtration or crystallization.
特性
IUPAC Name |
[5-(dimethylcarbamoyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BN2O3/c1-11(2)8(12)6-3-7(9(13)14)5-10-4-6/h3-5,13-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBABYPOKPONQAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C(=O)N(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethylcarbamoyl)pyridine-3-boronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

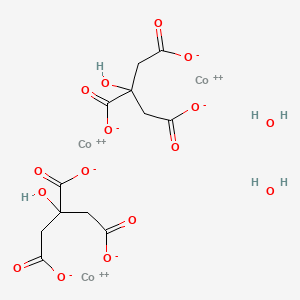
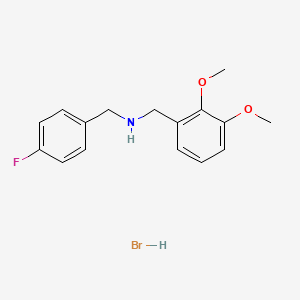
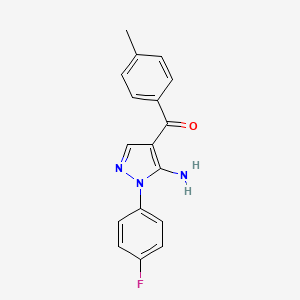
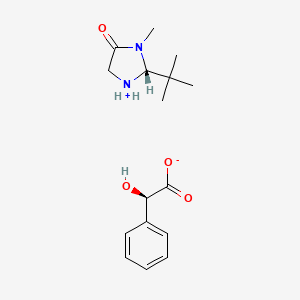
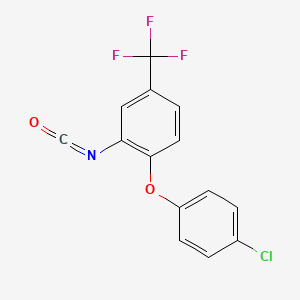
![2-[(Pentafluoroethoxy)methyl]pyrrolidine, 98%](/img/structure/B6338787.png)
![2-[(Pentafluoroethylthio)methyl]pyrrolidine, 98%](/img/structure/B6338788.png)
![2-[4-Chloro-3-(trifluoromethyl)benzyl]-1H-isoindole-1,3(2H)-dione, 98%](/img/structure/B6338793.png)
